An In-Depth Technical Guide to 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine: A Cornerstone Intermediate in Drug Discovery
An In-Depth Technical Guide to 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine: A Cornerstone Intermediate in Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a privileged scaffold, particularly in the development of kinase inhibitors. This document details the compound's identification, physicochemical properties, a validated synthetic approach, analytical characterization methods, and its critical applications in drug development. Special emphasis is placed on its role as a versatile intermediate for creating diverse molecular libraries through cross-coupling reactions. Safety, handling, and storage protocols are also outlined to ensure its proper use in a research environment.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, moiety is a cornerstone in modern medicinal chemistry. Its structure is bioisosteric to indole but features a nitrogen atom in the six-membered ring, which acts as a hydrogen bond acceptor. This unique feature allows the 7-azaindole scaffold to form two crucial hydrogen bonds with the hinge region of many protein kinases, making it an excellent ATP-competitive inhibitor framework.[1][2] Derivatives of this scaffold have been successfully developed into inhibitors for a wide range of kinases, including ALK, Aurora kinases, FGFR, and PI3K, demonstrating its broad applicability in oncology and immunology research.[3][4][5][6]
The subject of this guide, 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, is a strategically functionalized derivative.
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The iodine atom at the 3-position is not merely a substituent; it is a versatile chemical handle. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, alkynyl, and amino groups.[7][8] This capability is paramount for structure-activity relationship (SAR) studies during lead optimization.
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The methoxy group at the 6-position modifies the electronic properties and steric profile of the scaffold. It can influence the compound's solubility, metabolic stability, and interactions within the hydrophobic pockets of target proteins.
This guide serves as a technical resource for researchers leveraging this potent intermediate for the synthesis of novel therapeutic agents.
Compound Identification and Physicochemical Properties
Precise identification is critical for experimental reproducibility and regulatory compliance. While the specific CAS Number for 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is not readily found in public databases, its identity is defined by its structure and can be confirmed through analytical data. For reference, a closely related isomer with a trifluoromethyl group, 3-iodo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is assigned CAS Number 1190320-87-6.[9]
Table 1: Core Compound Identification
| Identifier | Value |
| IUPAC Name | 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine |
| Common Name | 3-Iodo-6-methoxy-7-azaindole |
| Molecular Formula | C₈H₇IN₂O |
| Molecular Weight | 274.06 g/mol |
| Canonical SMILES | COC1=CC=C2C(I)=CNC2=N1 |
| InChI Key | (Generated post-synthesis) |
Table 2: Physicochemical and Handling Data Data for related compounds suggests the following properties.
| Property | Value / Recommendation | Source (Analogous Compounds) |
| Physical Form | Solid, powder or crystalline | [10] |
| Purity | Typically >95% | [9][10] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [10] |
| Shipping | Ambient temperature | [10] |
Synthesis and Mechanistic Insights
The synthesis of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is typically achieved via electrophilic iodination of the parent 6-methoxy-1H-pyrrolo[2,3-b]pyridine heterocycle. The pyrrole ring of the 7-azaindole scaffold is electron-rich, making the C3 position highly susceptible to electrophilic attack.
Causality of Experimental Choices:
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Starting Material: 6-methoxy-1H-pyrrolo[2,3-b]pyridine serves as the direct precursor. Its synthesis can be accomplished through established multi-step sequences starting from substituted aminopyridines.
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Iodinating Agent: N-Iodosuccinimide (NIS) is a preferred reagent. It is an electrophilic source of iodine ("I+") that is mild, easy to handle (solid), and highly effective for the iodination of electron-rich heterocycles. The reaction proceeds without the need for a strong Lewis acid catalyst, which could otherwise coordinate to the pyridine nitrogen and deactivate the ring system.
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Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents effectively dissolve the starting material and reagent while remaining inert to the reaction conditions.
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Reaction Conditions: The reaction is typically run at room temperature to prevent potential side reactions or decomposition, highlighting the high reactivity of the C3 position.
Step-by-Step Synthesis Protocol
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Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of 6-methoxy-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF.
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Reagent Addition: Add 1.05 to 1.1 equivalents of N-Iodosuccinimide (NIS) to the solution portion-wise at room temperature. The slight excess of NIS ensures complete consumption of the starting material.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).
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Work-up: Upon completion, pour the reaction mixture into water. This will precipitate the product and dissolve the succinimide byproduct and residual DMF.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc), three times.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.
Synthesis Workflow Diagram
Caption: Electrophilic iodination of the 7-azaindole core.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a self-validating step essential for its use in further research.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide characteristic signals. Expected peaks include a singlet for the C2-proton, distinct aromatic protons for the pyridine ring, a singlet for the methoxy group protons (~3.9-4.1 ppm), and a broad singlet for the N-H proton of the pyrrole ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the correct number of carbon signals. A key signal will be the C3 carbon, which will appear at a very high field (low ppm value, ~50-60 ppm) due to the heavy atom effect of the directly attached iodine.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₈H₇IN₂O). The observed mass should match the calculated mass with high precision (typically within 5 ppm). The isotopic pattern for iodine will also be apparent.
Applications in Research and Drug Development
The primary value of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine lies in its role as a versatile intermediate for constructing libraries of potential drug candidates.[3]
Core Scaffold for Kinase Inhibitors
The 7-azaindole core is a proven "hinge-binder" for protein kinases.[1][2] The N7 nitrogen of the pyridine and the N1-H of the pyrrole form a bidentate hydrogen-bonding interaction with the kinase hinge region, mimicking the adenine portion of ATP.[1] This compound serves as the starting point for synthesizing inhibitors of kinases like FGFR, JAK3, and SGK-1, which are implicated in cancer and immune disorders.[6][11][12]
Suzuki Coupling for SAR Exploration
The C3-iodo bond is ideal for palladium-catalyzed Suzuki cross-coupling reactions with various boronic acids or esters. This reaction is a robust and high-yielding method to introduce aryl and heteroaryl substituents at the 3-position, which often project into the solvent-exposed region of the ATP-binding pocket, allowing for modulation of potency and selectivity.
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Reactant Setup: To a microwave vial, add 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq.), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).
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Solvent Addition: Add a degassed mixture of solvents, typically 1,4-dioxane and water.
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Reaction: Seal the vial and heat the mixture, often using microwave irradiation (e.g., 100-120 °C for 15-60 minutes), until the reaction is complete.
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Work-up and Purification: After cooling, the mixture is diluted with water and extracted with an organic solvent. The product is then purified via standard chromatographic techniques.
Application Workflow Diagram
Caption: Use as a building block in drug discovery via Suzuki coupling.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is essential. Safety data for analogous compounds indicates a harmonized GHS classification.
Hazard Identification:
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Pictogram: GHS07 (Exclamation Mark)[10]
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Signal Word: Warning[10]
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Hazard Statement: H302 - Harmful if swallowed.[10] This is the most common classification for this type of compound.
Recommended Precautions and Protocols:
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
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Handling:
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Use in a well-ventilated area, preferably within a chemical fume hood.
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Avoid inhalation of dust or vapors.
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Prevent direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
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Do not eat, drink, or smoke in the laboratory.
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Storage:
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Store in a tightly sealed container to prevent moisture and air exposure.
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Keep in a cool, dry, and dark place, with recommended temperatures between 2-8°C.[10]
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Store away from strong oxidizing agents.
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.
References
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The Azaindole Framework in the Design of Kinase Inhibitors. National Center for Biotechnology Information (PMC). [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information (PMC). [Link]
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Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. [Link]
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New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]
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Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Center for Biotechnology Information (PMC). [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Center for Biotechnology Information (PMC). [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
- 1h-pyrrolo[2,3-b]pyridines - Google Patents.
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1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. PubMed. [Link]
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Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. National Center for Biotechnology Information (PMC). [Link]
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Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
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